molecular formula C19H20FN5O3 B6573018 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946233-18-7

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B6573018
CAS No.: 946233-18-7
M. Wt: 385.4 g/mol
InChI Key: DRANWYCMOMQBKJ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound known for its diverse applications across various scientific fields. Its intricate structure combines a benzamide core with a tetrazole ring and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves several steps:

  • Starting Materials: : The synthesis begins with commercially available precursors such as 3,4-diethoxybenzoic acid, 4-fluoroaniline, and sodium azide.

  • Formation of Benzamide Core: : The first step is the conversion of 3,4-diethoxybenzoic acid to its corresponding acid chloride, which is then reacted with an appropriate amine to form the benzamide core.

  • Tetrazole Ring Formation:

Industrial Production Methods

Industrial production often involves optimized versions of the lab-scale synthetic route, with modifications for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to form higher oxidation state products.

  • Reduction: : Reducing agents can convert it to lower oxidation state compounds.

  • Substitution: : The benzamide, phenyl, and tetrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reactions: : Reagents like bromine, chlorine, or various organometallics.

Major Products

Products vary depending on the specific reactions and conditions used, but common products include modified benzamides, substituted tetrazoles, and various halogenated derivatives.

Scientific Research Applications

3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has numerous applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a molecular probe for studying biochemical pathways.

  • Medicine: : Potential for use in drug development, particularly for targeting specific receptors or enzymes.

  • Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action can vary depending on the application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole and fluorophenyl groups are particularly important for binding to molecular targets, affecting pathways related to disease states.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

  • 3,4-diethoxy-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Uniqueness

The unique combination of the fluorophenyl group and tetrazole ring in 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide imparts distinct chemical properties that can be exploited for specific interactions in chemical, biological, and medicinal contexts.

Properties

IUPAC Name

3,4-diethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-3-27-16-10-5-13(11-17(16)28-4-2)19(26)21-12-18-22-23-24-25(18)15-8-6-14(20)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANWYCMOMQBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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